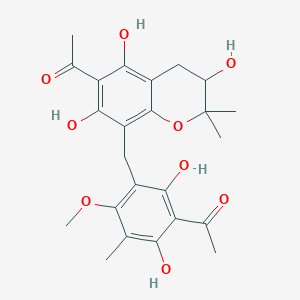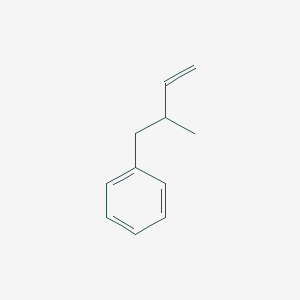
Benzene, (2-methyl-3-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-methyl-3-butenyl)-, also known as geranylbenzene, is an organic compound with the chemical formula C15H18. It is a colorless liquid with a floral aroma and is commonly used in the fragrance and flavoring industry. In recent years, there has been growing interest in the scientific research application of geranylbenzene due to its potential health benefits.
Wirkmechanismus
The mechanism of action of Benzene, (2-methyl-3-butenyl)-ne is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can cause oxidative damage to cells. It also appears to modulate the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
Geranylbenzene has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various types of bacteria and fungi. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Geranylbenzene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and has a low toxicity profile. However, it has some limitations, including its low solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on Benzene, (2-methyl-3-butenyl)-ne. One area of interest is its potential as a natural insecticide. It has been shown to be effective against a variety of insect pests, including mosquitoes, and could be a safer alternative to synthetic insecticides. Another area of interest is its potential as a chemopreventive agent against cancer. Further studies are needed to determine its efficacy and safety in this regard. Finally, there is growing interest in the use of Benzene, (2-methyl-3-butenyl)-ne as a natural preservative in the food and cosmetic industries.
Synthesemethoden
Geranylbenzene can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene with geraniol, the condensation of benzaldehyde with geraniol, or the hydrogenation of geraniol with a palladium catalyst. The most common method involves the reaction of geraniol with benzene in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Geranylbenzene has been the subject of numerous scientific studies due to its potential health benefits. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to have potential as a natural insecticide and as a chemopreventive agent against cancer.
Eigenschaften
CAS-Nummer |
1647-06-9 |
|---|---|
Produktname |
Benzene, (2-methyl-3-butenyl)- |
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-methylbut-3-enylbenzene |
InChI |
InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
InChI-Schlüssel |
SNPJDWADMNXVRG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)C=C |
Kanonische SMILES |
CC(CC1=CC=CC=C1)C=C |
Andere CAS-Nummern |
1647-06-9 |
Synonyme |
(2-Methyl-3-butenyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



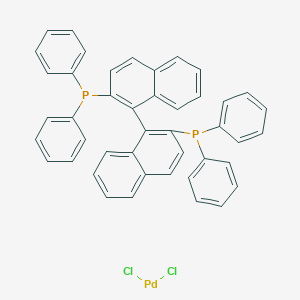
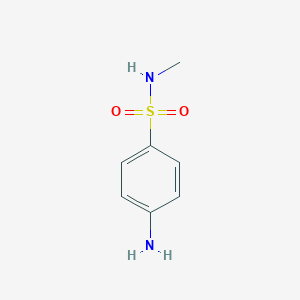
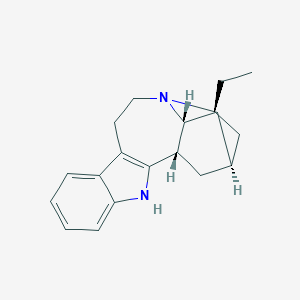
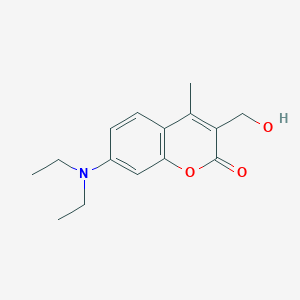
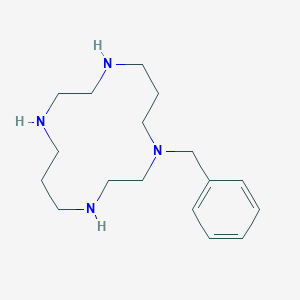
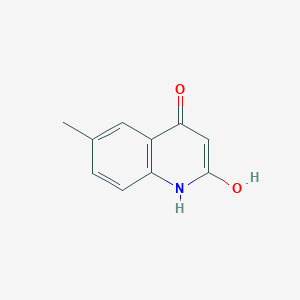
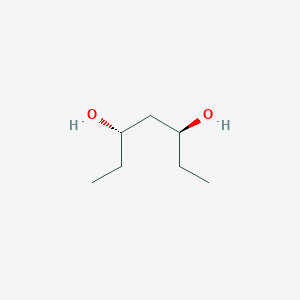
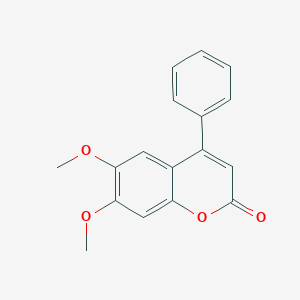
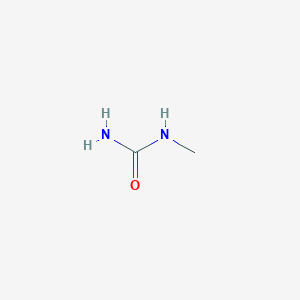
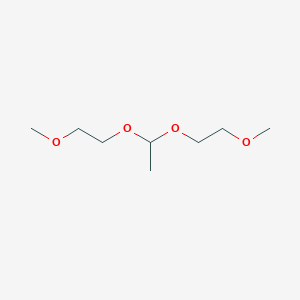
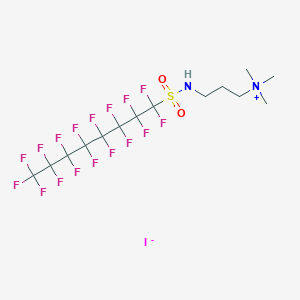
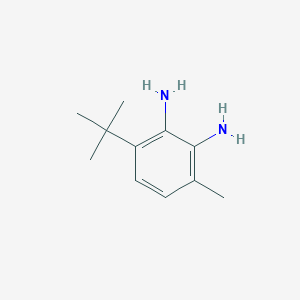
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
